molecular formula C8H19ClN2O3S B8085318 DL-Buthionine-(S,R)-sulfoximine (hydrochloride)

DL-Buthionine-(S,R)-sulfoximine (hydrochloride)

货号: B8085318
分子量: 258.77 g/mol
InChI 键: FMWPIVFRJOQKNQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DL-Buthionine-(S,R)-sulfoximine (hydrochloride) is a chemical compound known for its role as an inhibitor of gamma-glutamylcysteine synthetase, the enzyme responsible for the first step in glutathione biosynthesis. This compound is widely used in scientific research to study the effects of glutathione depletion in various biological systems .

准备方法

Synthetic Routes and Reaction Conditions

DL-Buthionine-(S,R)-sulfoximine (hydrochloride) can be synthesized through a multi-step process involving the reaction of buthionine with sulfoximine. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of DL-Buthionine-(S,R)-sulfoximine (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions

DL-Buthionine-(S,R)-sulfoximine (hydrochloride) primarily undergoes substitution reactions due to the presence of the sulfoximine group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield sulfides .

科学研究应用

Cancer Research

BSO is primarily recognized for its ability to deplete intracellular GSH levels, which is significant in cancer therapy. GSH is known to protect cells from oxidative stress and is often elevated in cancer cells, contributing to drug resistance.

  • Combination Therapy : A study evaluated the efficacy of combining BSO with azathioprine for treating hepatocellular carcinoma. The results indicated that this combination could enhance localized treatment effectiveness by overcoming GSH-mediated resistance mechanisms .
  • Reversal of Drug Resistance : In vivo studies demonstrated that BSO could reverse multidrug resistance in tumor models. Specifically, when combined with doxorubicin, BSO treatment led to a 50% overall response rate in human fibrosarcoma xenografts, suggesting that GSH depletion can enhance the cytotoxic effects of chemotherapy .

Neuroprotection and Neurodegenerative Diseases

Research has shown that BSO can induce oxidative stress conditions that mimic certain neurodegenerative diseases. This property makes it a valuable tool for studying the underlying mechanisms of neuronal damage.

  • Oxidative Stress Studies : In heart-derived H9c2 cells, BSO-induced GSH depletion was linked to increased reactive oxygen species (ROS) production and subsequent cell death. This study highlighted the role of GSH in protecting against oxidative damage and suggested potential therapeutic strategies for neuroprotection .

Mechanistic Studies on Cellular Viability

BSO's ability to deplete GSH has been utilized to investigate cellular mechanisms related to oxidative stress and apoptosis.

  • Caspase Activation : Research indicated that BSO treatment led to caspase-3 activation and increased cell death in H9c2 cells. The study provided insights into the signaling pathways involved in oxidative stress-induced cell death and the protective role of GSH .

Beyond its applications in oncology, BSO has potential implications in other therapeutic areas due to its role in modulating oxidative stress.

  • Cardiovascular Research : Studies have linked GSH depletion with cardiovascular damage, suggesting that BSO could serve as a model for understanding heart disease mechanisms related to oxidative stress.

作用机制

相似化合物的比较

DL-Buthionine-(S,R)-sulfoximine (hydrochloride) is unique in its specific inhibition of gamma-glutamylcysteine synthetase. Similar compounds include:

Compared to these compounds, DL-Buthionine-(S,R)-sulfoximine (hydrochloride) is often preferred for its higher specificity and effectiveness in depleting glutathione levels .

生物活性

DL-Buthionine-(S,R)-sulfoximine (BSO) is a potent inhibitor of glutathione (GSH) biosynthesis, primarily acting as a tool in cancer research and treatment. Its biological activity has been extensively studied, revealing its implications in modulating drug resistance, inducing oxidative stress, and affecting cellular viability across various models. This article synthesizes key findings from diverse research studies, highlighting the compound's mechanisms of action, therapeutic potential, and associated case studies.

BSO functions by inhibiting γ-glutamylcysteine synthetase, the enzyme responsible for the rate-limiting step in GSH synthesis. This inhibition leads to significant depletion of intracellular GSH levels, which is crucial for maintaining redox homeostasis and cellular defense against oxidative stress. The depletion of GSH has been linked to increased production of reactive oxygen species (ROS), ultimately causing cellular apoptosis.

Key Mechanisms:

  • Inhibition of GSH Biosynthesis : BSO reduces GSH levels, enhancing sensitivity to chemotherapeutic agents by overcoming drug resistance mechanisms in tumors .
  • Induction of Oxidative Stress : The reduction in GSH leads to elevated ROS levels, triggering apoptosis through pathways involving protein kinase C (PKC) activation .
  • Modulation of Drug Resistance : BSO has been shown to restore the efficacy of drugs like doxorubicin in multidrug-resistant tumor models by depleting GSH .

In Vitro Studies

Studies have demonstrated varying IC50 values for BSO across different cancer cell lines:

  • Melanoma : 1.9 µM
  • Breast Cancer : 8.6 µM
  • Ovarian Cancer : 29 µM

The IC90 for melanoma was found to be 25.5 µM, indicating that BSO can effectively induce GSH loss at clinically relevant concentrations .

In Vivo Studies

In murine models, BSO administration has shown promising results:

  • Doxorubicin Efficacy : In athymic nude mice with MRP-expressing tumors, the combination of BSO and doxorubicin led to a 63% overall response rate, significantly improving outcomes compared to doxorubicin alone .
  • Tumor Growth Delay : In EMT6 tumor models, BSO treatment resulted in a growth delay of 5-7 days after a single dose, demonstrating its potential as an adjunct therapy in cancer treatment .

Case Studies

  • Doxorubicin Resistance Reversal :
    • A study showed that BSO could reverse MRP-mediated drug resistance in human fibrosarcoma models. Mice treated with BSO prior to doxorubicin administration exhibited restored drug efficacy and reduced tumor growth rates .
  • Oxidative Stress Induction in Cardiomyocytes :
    • Research indicated that BSO-induced GSH depletion led to ROS production and subsequent cell death in H9c2 cardiomyocyte cells. This highlights the compound's role in studying oxidative stress-related cellular damage .
  • Survival Extension in Trypanosomiasis :
    • Mice infected with Trypanosoma brucei showed extended survival rates when treated with BSO, suggesting its potential use in parasitic infections by enhancing the efficacy of antiparasitic drugs .

Summary Table of Biological Activities

Activity TypeFindingsReferences
GSH Depletion Significant reduction in GSH levels leading to increased ROS production
Drug Resistance Modulation Enhanced sensitivity to doxorubicin in resistant tumors
Oxidative Stress Induction Induction of apoptosis in cardiomyocytes via ROS generation
Antiparasitic Efficacy Improved survival rates in Trypanosoma brucei infected mice

属性

IUPAC Name

2-amino-4-(butylsulfonimidoyl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3S.ClH/c1-2-3-5-14(10,13)6-4-7(9)8(11)12;/h7,10H,2-6,9H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWPIVFRJOQKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=N)(=O)CCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。